[C-[(10-methylanthracen-9-yl)methylsulfanyl]carbonimidoyl]azanium;chloride
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Overview
Description
The compound identified as “[C-[(10-methylanthracen-9-yl)methylsulfanyl]carbonimidoyl]azanium;chloride” is known for its significant role in scientific research, particularly in the field of medicinal chemistry. This compound is recognized for its potential antitumor properties, making it a subject of interest for cancer research .
Preparation Methods
The synthesis of “[C-[(10-methylanthracen-9-yl)methylsulfanyl]carbonimidoyl]azanium;chloride” involves several steps, typically starting with the preparation of the core structure through a series of chemical reactions. The synthetic routes often include:
Formation of the core structure: This involves the use of specific reagents and catalysts under controlled conditions to form the basic skeleton of the compound.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield
Industrial production methods for “this compound” are designed to be scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
“[C-[(10-methylanthracen-9-yl)methylsulfanyl]carbonimidoyl]azanium;chloride” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.
Substitution: “this compound” can participate in substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
“[C-[(10-methylanthracen-9-yl)methylsulfanyl]carbonimidoyl]azanium;chloride” has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its biological activity, particularly its interaction with cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of “[C-[(10-methylanthracen-9-yl)methylsulfanyl]carbonimidoyl]azanium;chloride” involves its interaction with specific molecular targets and pathways. It is known to activate p53-dependent transcription, which plays a crucial role in regulating cell cycle and apoptosis. By increasing the levels of endogenous p53 in tumor cells, “this compound” helps protect p53 from degradation, thereby enhancing its antitumor effects .
Comparison with Similar Compounds
“[C-[(10-methylanthracen-9-yl)methylsulfanyl]carbonimidoyl]azanium;chloride” can be compared with other similar compounds based on its chemical structure and biological activity. Some similar compounds include:
NSC 146109 hydrochloride: This compound also activates p53-dependent transcription and has antitumor properties.
Acetazolamide: Although primarily used as a carbonic anhydrase inhibitor, it shares some structural similarities with "this compound".
Tranexamic acid: Known for its antifibrinolytic properties, it has a different mechanism of action but can be compared based on its chemical structure.
The uniqueness of “this compound” lies in its specific interaction with the p53 pathway, making it a valuable compound for cancer research and therapeutic development.
Properties
IUPAC Name |
[C-[(10-methylanthracen-9-yl)methylsulfanyl]carbonimidoyl]azanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S.ClH/c1-11-12-6-2-4-8-14(12)16(10-20-17(18)19)15-9-5-3-7-13(11)15;/h2-9H,10H2,1H3,(H3,18,19);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBMUYOXJUCEMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CSC(=N)[NH3+].[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CSC(=N)[NH3+].[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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